Product packaging for Silver hexafluoroarsenate(Cat. No.:CAS No. 12005-82-2)

Silver hexafluoroarsenate

Cat. No.: B078178
CAS No.: 12005-82-2
M. Wt: 296.78 g/mol
InChI Key: UNSKNPXMHZPWPB-UHFFFAOYSA-N
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Description

Silver hexafluoroarsenate (AgAsF₆) is a highly reactive and powerful reagent prized in advanced research for its exceptional oxidative and fluorination capabilities. Its primary value lies in the weakly coordinating nature of the hexafluoroarsenate (AsF₆⁻) anion, which enables the stabilization of highly electrophilic cations and reactive intermediates in solution. This property makes it indispensable in the field of organometallic chemistry and catalysis for the synthesis and study of novel cationic complexes. Furthermore, it serves as a critical reagent in the preparation of superacids and in the electrophilic activation of small molecules. In materials science, this compound is utilized in the doping of organic semiconductors and the synthesis of conductive polymers, where its strong oxidizing power is essential for generating charge carriers. Researchers must handle this compound with extreme care in a controlled, inert atmosphere due to its moisture sensitivity and the toxicity of its decomposition products. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgAsF6 B078178 Silver hexafluoroarsenate CAS No. 12005-82-2

Properties

IUPAC Name

silver;hexafluoroarsenic(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ag.AsF6/c;2-1(3,4,5,6)7/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSKNPXMHZPWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[As-](F)(F)(F)(F)F.[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AgAsF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454426
Record name Silver hexafluoroarsenate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.780 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12005-82-2
Record name Silver hexafluoroarsenate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silver hexafluoroarsenate
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Structural Elucidation and Solid State Characterization of Silver Hexafluoroarsenate and Its Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

Determination of Silver(I) Coordination Environment and Geometry

The Ag⁺ ion, with its d¹⁰ electronic configuration, exhibits significant coordination flexibility, adopting various geometries depending on the nature of the ligands and counter-ions. In the simple inorganic salt, silver hexafluoroarsenate (B1215188) (AgAsF₆), the crystal structure is isostructural with silver hexafluorophosphate (B91526) (AgPF₆). It crystallizes in the cubic space group Fm-3m and adopts a rock salt (NaCl)-type structure. In this arrangement, both the Ag⁺ cation and the center of the octahedral AsF₆⁻ anion occupy positions on a face-centered cubic lattice. This results in an ideal octahedral coordination geometry for the silver(I) ion, where it is surrounded by six fluorine atoms from six different hexafluoroarsenate anions researchgate.netsmolecule.com.

When complexed with other ligands, the coordination environment of the silver(I) center can change dramatically. For instance, in the dimeric complex bis(1-oxo-1λ⁴,2,4λ⁴,3,5-trithiadiazole)silver(I) hexafluoroarsenate, the silver atom is coordinated by two nitrogen atoms and two sulfur atoms from the trithiadiazole rings, adopting a distorted tetrahedral geometry rsc.org. This demonstrates how the introduction of ligands diverts the structure from the simple octahedral coordination seen in the parent salt.

Analysis of Intermolecular Interactions, including Hydrogen Bonding (e.g., N-H…F)

While the parent AgAsF₆ lacks hydrogen bond donors, its complexes with organic or inorganic ligands containing N-H, O-H, or similar groups can feature significant hydrogen bonding. The fluorine atoms of the hexafluoroarsenate anion are effective hydrogen bond acceptors. These interactions play a crucial role in directing the assembly of the supramolecular architecture.

For example, in crystal structures of hydrated hexafluorosilicate (B96646) salts, which are analogous to hexafluoroarsenates, extensive O–H⋯F hydrogen bonding networks are observed, linking the water ligands, the anions, and the cation into a stable, extended structure nih.gov. Similarly, in complexes containing amine or amide ligands, N–H⋯F hydrogen bonds would be expected to be a prominent feature, influencing the orientation and packing of the molecules in the crystal lattice. These directional interactions are key to crystal engineering, enabling the design of specific solid-state architectures.

Elucidation of Crystal Packing and Extended Structures (e.g., Coordination Polymers)

The way individual molecules or ionic units pack together in the crystal lattice defines the extended structure. In AgAsF₆, the ions pack in a simple, high-symmetry rock salt arrangement researchgate.net. However, when silver(I) ions are linked by bridging organic ligands, extended structures such as coordination polymers can be formed.

Silver(I) has a strong tendency to form coordination polymers due to its flexible coordination sphere. These structures can be one-dimensional (chains), two-dimensional (layers), or three-dimensional (frameworks). The hexafluoroarsenate anion, being weakly coordinating, often serves as a charge-balancing counter-ion, residing in the channels or voids of the coordination polymer framework without directly participating in the polymer backbone researchgate.net. For example, the synthesis of tetrakis(tetrasulphur tetranitrogen dioxide)silver hexafluoroarsenate(V) results in a complex where the large cations are packed with AsF₆⁻ anions in the lattice ncl.ac.uk. The choice of ligand, solvent, and the anion itself can influence the dimensionality and topology of the resulting coordination polymer.

Comparative Structural Analysis with Related Hexafluoroarsenate Species

Comparing the crystal structure of AgAsF₆ with other hexafluoroarsenate salts highlights the influence of the cation's size, shape, and charge on the resulting solid-state structure.

Sodium Hexafluoroarsenate (NaAsF₆): This salt is polymorphic. The high-temperature α-phase adopts the same cubic rock salt structure as AgAsF₆, with the space group Fm-3m materialsproject.org. However, upon cooling, it undergoes a phase transition to the β-phase, which has a rhombohedral structure (space group R-3) researchgate.netacs.org. This comparison shows how a smaller cation (Na⁺ vs. Ag⁺) can lead to different phase behaviors at ambient temperatures.

Triiodotelluronium Hexafluoroarsenate (TeI₃[AsF₆]): The crystal structure of its hemi-sulfur dioxide solvate (TeI₃[AsF₆]·0.5SO₂) is significantly more complex. It crystallizes in the orthorhombic space group Pnnm znaturforsch.comresearchgate.net. The structure consists of discrete pyramidal TeI₃⁺ cations, octahedral AsF₆⁻ anions, and disordered SO₂ solvent molecules znaturforsch.comresearchgate.net. Unlike the simple ionic lattice of AgAsF₆, this structure is defined by the packing of complex, non-spherical cations with the anions and solvent.

Difluorochloronium(III) Hexafluoroarsenate (ClF₂[AsF₆]): While detailed structural data for ClF₂[AsF₆] is not readily available, related compounds like ClF₂[OsF₆] have been characterized. These structures consist of V-shaped ClF₂⁺ cations and octahedral [MF₆]⁻ anions, often linked by close F···Cl contacts into extended chain-like or helical arrangements researchgate.net. This contrasts sharply with the isotropic packing in AgAsF₆.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
AgAsF₆CubicFm-3mRock salt structure; Octahedral Ag⁺ coordination. researchgate.net
NaAsF₆ (α-phase)CubicFm-3mIsostructural with AgAsF₆. materialsproject.org
NaAsF₆ (β-phase)RhombohedralR-3Lower temperature polymorph. acs.org
TeI₃[AsF₆]·0.5SO₂OrthorhombicPnnmPyramidal TeI₃⁺ cations and octahedral AsF₆⁻ anions. znaturforsch.comresearchgate.net

Powder X-ray Diffraction Techniques

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It is essential for phase identification, determining lattice parameters, and studying structural changes as a function of external conditions like temperature.

Variable Temperature X-ray Powder Diffraction for Phase Behavior

Variable temperature PXRD is a powerful method for investigating solid-state phase transitions. By collecting diffraction patterns as a sample is heated or cooled, changes in the crystal structure, such as a change in symmetry or lattice parameters, can be monitored in real-time.

This technique has been effectively applied to study the phase behavior of related compounds like NaAsF₆. Differential thermal analysis (DTA) combined with variable temperature PXRD allowed for the precise characterization of the transition between its low-temperature (β) and high-temperature (α) phases researchgate.netacs.org. Such studies are crucial for understanding the thermodynamic stability of different polymorphs. For this compound, this technique could be employed to investigate whether it undergoes any phase transitions upon cooling from room temperature or to study its thermal decomposition pathway at elevated temperatures.

Rietveld Analysis for Structural Consistency and Phase Identification (Applicable to Analogous Materials)

Rietveld refinement is a powerful analytical technique used in the characterization of crystalline materials, providing detailed information on crystal structure and phase composition. mdpi.comresearchgate.net This method involves the fitting of a calculated theoretical powder diffraction pattern to an experimentally measured one. The process allows for the refinement of various parameters, including lattice parameters, atomic positions, and site occupancies, thereby confirming the structural model of a material. researchgate.net For compounds analogous to this compound, Rietveld analysis is crucial for verifying structural consistency and identifying the presence of any secondary phases or impurities that might form during synthesis. mdpi.com

The versatility of the Rietveld method makes it suitable for quantitative phase analysis (QPA), which is essential in multiphase systems. researchgate.netscirp.org By refining the scale factors for each crystalline phase present in a mixture, their respective weight fractions can be determined with high accuracy. researchgate.net This is particularly important when studying the effects of synthesis conditions or chemical substitutions on the final product. For instance, in materials similar to AgAsF6, slight variations in preparation can lead to different polymorphs or the formation of precursor residues. Rietveld analysis can precisely quantify the proportions of these different phases. scirp.orgnih.gov

The accuracy of Rietveld QPA has been shown to be reliable, with studies comparing results from different X-ray radiation sources, such as copper (Cu Kα1) and molybdenum (Mo Kα1). nih.gov While Mo Kα1 radiation may offer slightly better accuracies due to testing a larger sample volume and resulting in patterns with fewer systematic errors, both sources can achieve low limits of detection and quantification for crystalline phases. nih.gov The selection of an appropriate structural model for each phase is a critical prerequisite for a successful refinement. nih.gov

The following table outlines the key parameters refined during a typical Rietveld analysis for a crystalline phase.

Parameter CategorySpecific ParametersInformation Obtained
Structural ParametersLattice Parameters (a, b, c, α, β, γ), Atomic Coordinates (x, y, z), Site Occupancy Factors, Atomic Displacement Parameters (Thermal Parameters)Precise unit cell dimensions, arrangement of atoms within the unit cell, elemental distribution on crystallographic sites, and atomic vibrations.
Profile ParametersPeak Shape Function (e.g., pseudo-Voigt), Peak Width Parameters (U, V, W), Asymmetry ParametersDescribes the shape and broadening of diffraction peaks, providing insights into crystallite size and microstrain.
Global ParametersScale Factor, Background Coefficients, Zero-Shift ErrorUsed for quantitative phase analysis, modeling the background scattering, and correcting for instrumental misalignment.

Atomic Pair Distribution Function (PDF) Analysis for Short- and Intermediate-Range Order

While Rietveld analysis is based on the sharp Bragg peaks in a diffraction pattern and provides information about the average, long-range crystal structure, Atomic Pair Distribution Function (PDF) analysis utilizes total scattering data, including both Bragg and diffuse scattering contributions. researchgate.netornl.gov This makes the PDF technique exceptionally powerful for investigating the local atomic structure, particularly in materials that may be disordered, nanocrystalline, or amorphous. nih.govcmich.edu The PDF, denoted as G(r), provides the probability of finding two atoms separated by a specific distance, r, essentially creating a real-space histogram of all atom-atom distances within the material. cmich.eduornl.gov

For complexes involving the hexafluoroarsenate anion, the PDF method can reveal subtle structural details that are averaged out in conventional crystallographic analyses. This includes distortions of the [AsF6]− octahedra, variations in Ag-F bond lengths, and the nature of short-range ordering of cations and anions. ornl.gov The analysis is not constrained by the requirement of long-range periodicity, making it ideal for studying nanoscale structural features. nih.gov

The process involves collecting X-ray or neutron powder diffraction data over a wide range of the scattering vector, Q, which is then subjected to a sine Fourier transform to generate the PDF. nih.gov By modeling this experimental PDF with a calculated PDF based on a structural model, researchers can refine parameters related to the local structure, such as interatomic distances, coordination numbers, and atomic displacement parameters. researchgate.net This provides a quantitative understanding of the short-range (a few Ångströms) and intermediate-range (up to several nanometers) atomic arrangements. ornl.govornl.gov

The table below summarizes the type of structural information that can be extracted from a PDF analysis.

PDF FeatureStructural Information Derived
Peak PositionPrecise interatomic distances (bond lengths).
Peak AreaCoordination number (number of nearest neighbors).
Peak WidthCorrelated atomic motion and the distribution of bond lengths (static and thermal disorder).
PDF Attenuation with rStructural coherence length or particle size in nanomaterials.

Solid-State Investigations of Phase Transitions (e.g., α- and β-NaAsF6)

Many solid-state compounds, including analogues of this compound like sodium hexafluoroarsenate (NaAsF6), exhibit temperature-dependent phase transitions. acs.org These transformations involve a change in the crystal structure, which in turn affects the material's physical and chemical properties. cmu.edu The study of these transitions is crucial for understanding the structural stability and potential applications of these materials under varying thermal conditions.

A well-documented example is the reversible phase transition in NaAsF6 between a low-temperature α-phase and a high-temperature β-phase. acs.org This transition has been investigated using techniques such as variable-temperature X-ray powder diffraction (XRPD), solid-state nuclear magnetic resonance (NMR) spectroscopy, and differential thermal analysis (DTA). acs.orgfigshare.com XRPD allows for the determination of the crystal structures of both phases, revealing changes in symmetry and lattice parameters across the transition temperature.

In the case of NaAsF6, the α-phase is stable at room temperature. Upon heating, it transforms into the β-phase. acs.org Solid-state NMR studies, utilizing nuclei such as 19F, 23Na, and 75As, provide further insight into the local environments of the atoms and the dynamic processes occurring during the phase change. acs.org For instance, changes in the NMR spectra can indicate alterations in the libration (wobbling motion) of the [AsF6]− anions, which can be a key feature of the phase transition. acs.org

The following table presents a summary of the crystallographic data for the α and β phases of NaAsF6, illustrating the structural changes that occur during the phase transition.

Propertyα-NaAsF6β-NaAsF6
Temperature StabilityLow TemperatureHigh Temperature
Crystal SystemTrigonalCubic
Space GroupR-3Fm-3m
Anion GeometryRegular AsF6 octahedraDisordered or freely rotating AsF6 octahedra

Spectroscopic Investigations of Silver Hexafluoroarsenate and the Hexafluoroarsenate Anion

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the study of silver hexafluoroarsenate (B1215188) and its constituent ions, multinuclear NMR techniques are particularly insightful.

Solid-state NMR (ssNMR) is a versatile, high-resolution spectroscopic tool for characterizing the structure and dynamics of solid materials. nih.gov For ionic compounds like silver hexafluoroarsenate, multinuclear ssNMR allows for the independent probing of different atomic sites within the crystal lattice. The primary nuclei of interest in this system are ¹⁹F and ⁷⁵As.

¹⁹F is an excellent nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, which gives it a sensitivity 83% that of ¹H. nih.gov ¹⁹F ssNMR can provide detailed information about the local environment of the fluorine atoms in the hexafluoroarsenate (AsF₆⁻) anion. The ¹⁹F chemical shift is highly sensitive to its surroundings, making it a precise probe for identifying crystallographically inequivalent fluorine sites, studying polymorphism, and investigating molecular interactions. nih.govnih.gov

⁷⁵As NMR, although more challenging due to the quadrupolar nature of the nucleus (spin I = 3/2), can directly probe the environment around the central arsenic atom of the AsF₆⁻ anion. The symmetry of the AsF₆⁻ anion, which is typically octahedral, simplifies the ⁷⁵As NMR spectrum. Deviations from this symmetry, caused by crystal packing effects or interactions with the silver cation, would lead to changes in the observed NMR signal, providing insights into the structure.

The table below summarizes the properties of NMR-active nuclei relevant to the study of this compound and related systems.

NucleusSpin (I)Natural Abundance (%)Receptivity vs. ¹³C
¹⁹F 1/21004730
⁷⁵As 3/2100143
²³Na 3/2100525
¹⁰⁷Ag 1/251.840.39
¹⁰⁹Ag 1/248.160.54

Variable-temperature (VT) NMR spectroscopy is a crucial tool for investigating dynamic processes, or fluxional behavior, in molecules. nih.gov In silver(I) chemistry, where coordination geometries can be labile, VT-NMR provides unique insights into intramolecular exchange processes such as ligand association and dissociation. researchgate.netnih.gov The nature of the counteranion, such as the weakly coordinating hexafluoroarsenate anion, can significantly influence the nuclearity, coordination number, and fluxional behavior of silver(I) complexes in solution. researchgate.net

As the temperature of a sample is changed, the rate of dynamic exchange processes can be manipulated relative to the NMR timescale. This manifests as distinct changes in the NMR spectrum:

Slow Exchange: At low temperatures, where the exchange is slow, separate signals are observed for each distinct chemical environment.

Intermediate Exchange: As the temperature is raised, the exchange rate increases, causing the distinct signals to broaden.

Coalescence: At a specific temperature, the coalescence point, the individual peaks merge into a single broad signal.

Fast Exchange: At high temperatures, the exchange becomes very rapid, and a single, sharp, time-averaged signal is observed.

These temperature-dependent changes allow for the determination of the energetic barriers and mechanisms of the exchange processes. For a silver complex with aromatic ligands and a hexafluoroarsenate counteranion, VT-¹H NMR could be used to monitor the exchange of the ligands on and off the silver center.

The following table provides a conceptual illustration of how NMR observables might change with temperature for a silver complex undergoing a dynamic exchange process.

TemperatureExchange RegimeLinewidthChemical ShiftObservations
Low SlowSharpTwo distinct peaks (δ₁, δ₂)Two separate environments are resolved.
Intermediate IntermediateBroadPeaks broaden and move closerThe exchange rate is comparable to the NMR frequency difference.
Coalescence T CoalescenceVery BroadOne broad peakThe two peaks merge into a single signal.
High FastSharpOne sharp peak (δ_avg)A time-averaged signal is observed.

In solution, the interactions between cations and anions can significantly influence the properties and reactivity of a system. Solution-state NMR is highly effective for probing these cation-anion interactions. sci-hub.se While the hexafluoroarsenate anion is generally considered weakly coordinating, subtle interactions with cations can be detected by monitoring changes in NMR chemical shifts. sci-hub.se

The chemical shift of a nucleus is sensitive to the electron distribution around it. During random collisions in solution, the electron orbitals of the anion and cation can overlap, causing a short-range repulsive interaction that perturbs this electron distribution and results in a change in the chemical shift. sci-hub.se By systematically varying the anion while keeping the cation constant, the relative strength of these interactions can be assessed. For instance, in studies of alkali metal salts, the cation chemical shift was shown to be dependent on the identity of the anion. sci-hub.se

For a silver(I) complex cation with the formula [Ag(L)n]⁺, the presence of the AsF₆⁻ counteranion can influence the chemical shifts of nuclei within the ligands (L), particularly those close to the silver center. This effect can provide information on the degree of ion pairing. In systems containing aromatic ligands, anion-π interactions between the AsF₆⁻ anion and the π-system of the ligand can also be investigated. nih.gov These interactions, while predominantly electrostatic, can be identified through changes in the proton or carbon chemical shifts of the aromatic ring. nih.gov

The table below illustrates hypothetical changes in the ¹H NMR chemical shift (Δδ) of a ligand coordinated to a cation upon changing the counteranion, demonstrating how NMR can probe anion-dependent interactions.

AnionInteraction StrengthΔδ (ppm) for Ligand ProtonInterpretation
AsF₆⁻ Weak+0.05Minimal perturbation due to weak ion pairing.
BF₄⁻ Moderate+0.15Increased downfield shift suggests stronger cation-anion interaction.
CF₃SO₃⁻ Stronger+0.30Significant shift indicates closer ion pairing or specific interaction.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that detects inelastic scattering of monochromatic light, providing a chemical fingerprint of a molecule. It is particularly useful for studying the symmetric vibrations of non-polar bonds, which are often weak or absent in infrared (IR) spectroscopy.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metallic surfaces, most commonly silver or gold. horiba.comscispace.com The enhancement arises from two primary mechanisms: an electromagnetic mechanism, involving the amplification of the local electric field via surface plasmon resonance, and a chemical mechanism, involving charge-transfer between the molecule and the metal surface. edinst.com

Silver is an excellent SERS substrate, and this technique is well-suited for in-situ studies of electrochemical interfaces. rsc.orgxmu.edu.cn In a system involving this compound, an electrochemical experiment could be designed where a silver electrode is used. The Ag⁺ ions from the salt could be electrochemically reduced to form a SERS-active nanostructured silver surface. Subsequently, the vibrational spectra of species at the electrode-electrolyte interface can be monitored with high sensitivity. xmu.edu.cn

This approach would allow for the direct observation of the hexafluoroarsenate anion at the interface. The vibrational modes of the AsF₆⁻ anion would be enhanced, providing information on its concentration, orientation, and potential interactions with the silver surface under an applied potential. This is critical for understanding the structure of the electrochemical double layer and the role of the anion in electrochemical processes.

The primary Raman-active modes of the octahedral AsF₆⁻ anion and their expected behavior in a SERS experiment are listed below.

ModeSymmetryApproximate Wavenumber (cm⁻¹)SERS ActivityInformation Gained
ν₁ A₁g~685StrongSensitive to ion pairing and solvation; peak shifts indicate changes in the local environment.
ν₂ E_g~575StrongProvides structural information; splitting may indicate symmetry reduction upon adsorption.
ν₅ T₂g~370StrongSensitive to surface interaction and orientation.

Raman spectroscopy is widely used to study the composition and interactions within electrolyte solutions. osti.gov The vibrational frequencies of polyatomic ions like hexafluoroarsenate are sensitive to their local environment, including solvation shell structure and the presence of ion pairs or larger aggregates. researchgate.net

The most intense and easily identifiable Raman band for the AsF₆⁻ anion is the symmetric As-F stretching mode (ν₁, A₁g). In a non-interacting state (e.g., dilute solution in an inert solvent), this mode appears as a single, sharp peak. However, in the presence of strong interactions, such as the formation of contact ion pairs with Ag⁺ cations or interactions with other additives, the symmetry of the anion can be perturbed. This perturbation can cause the ν₁ band to shift in frequency, broaden, or even split into multiple components, signaling the presence of different anionic species in the solution.

By monitoring the Raman spectrum of an electrolyte containing this compound as a function of concentration, solvent, or the presence of additives, one can gain detailed insights into:

Ion Pairing: The formation of contact ion pairs (Ag⁺AsF₆⁻) versus solvent-separated ion pairs.

Solvation: The interaction of the anion with solvent molecules.

Complex Formation: Interactions between the anion and other additives in the electrolyte.

This information is crucial for understanding the transport properties and electrochemical stability of electrolyte systems. rsc.org

The following table shows the expected shifts in the primary Raman band of AsF₆⁻ under different solution conditions.

SystemAsF₆⁻ Speciesν₁ (A₁g) Wavenumber (cm⁻¹)Interpretation
Dilute Solution Free, solvated anion685 (sharp)The anion is fully solvated with minimal perturbation.
Concentrated Solution Contact ion pair (Ag⁺AsF₆⁻)> 685 (broad)The direct interaction with Ag⁺ perturbs the anion's symmetry, shifting the frequency.
With Lewis Acid Additive Anion-additive complexShifted and/or splitThe additive coordinates to the fluorine atoms, altering the vibrational frequency.

Vibrational Mode Analysis

The hexafluoroarsenate anion (AsF₆⁻) is an octahedral molecule belonging to the Oₕ point group in its free or ideal state. For such a molecule, group theory predicts six fundamental vibrational modes. These modes are categorized by their symmetry and activity in infrared (IR) and Raman spectroscopy. The six normal modes of vibration are: ν₁, ν₂, and ν₅ which are Raman-active; ν₃ and ν₄ which are infrared-active; and the ν₆ deformation mode which is inactive in both Raman and infrared spectra.

In the solid state, such as in this compound, the AsF₆⁻ anion is part of a crystal lattice. The presence of the counter-ion (Ag⁺) and crystal packing forces can lower the effective symmetry of the anion from the ideal Oₕ point group. nih.gov This reduction in symmetry can cause vibrational modes that are normally inactive to become active and can lead to the splitting of degenerate modes. For instance, in M⁺AsF₆⁻ contact ion pairs, the symmetry of AsF₆⁻ is lowered, causing its structural parameters and vibrational modes to differ significantly from its original octahedral structure. nih.gov

The fundamental vibrational modes for the hexafluoroarsenate anion are assigned as follows:

ModeSymmetryDescriptionApproximate Frequency (cm⁻¹)Activity
ν₁ A₁gSymmetric As-F Stretch~685Raman
ν₂ E₉As-F Stretch~575Raman
ν₃ F₁ᵤAsymmetric As-F Stretch~700Infrared
ν₄ F₁ᵤAsymmetric F-As-F Bend~390Infrared
ν₅ F₂₉F-As-F Bend~370Raman
ν₆ F₂ᵤF-As-F BendInactiveInactive

Note: Frequencies are approximate and can vary based on the cation and the physical state of the sample.

Infrared (IR) Spectroscopy

Characterization of Powdered Solid Forms

Infrared (IR) spectroscopy is a primary technique for the characterization of powdered solid forms of this compound. The analysis relies on identifying the characteristic absorption bands of the hexafluoroarsenate anion. For powdered samples, the most prominent feature in the mid-infrared spectrum is a very strong and broad absorption band located around 700 cm⁻¹. researchgate.net This band is assigned to the ν₃ (F₁ᵤ) asymmetric As-F stretching vibration, which is an IR-active mode. researchgate.net

Theoretical calculations and experimental data for various hexafluoroarsenate salts confirm that the primary bands for the AsF₆⁻ anion are located in the 600-800 cm⁻¹ range. nih.gov The exact position and shape of the ν₃ band can be influenced by factors such as particle size, crystallinity, and the specific cation present, which in this case is silver (Ag⁺). In addition to the strong ν₃ band, the weaker ν₄ (F₁ᵤ) bending mode is expected to appear at a lower frequency, typically around 390 cm⁻¹. The appearance of other weak bands, which might be forbidden in the ideal Oₕ symmetry, can indicate a lowering of symmetry of the anion within the solid crystal lattice.

Characteristic IR BandVibrational ModeDescriptionApproximate Frequency (cm⁻¹)
Primary Absorption ν₃ (F₁ᵤ)Asymmetric As-F Stretch~700
Secondary Absorption ν₄ (F₁ᵤ)Asymmetric F-As-F Bend~390

Analysis of Vibrational Spectra for Functional Group Identification and Bond Character

The vibrational spectrum obtained via IR spectroscopy serves as a definitive fingerprint for the hexafluoroarsenate functional group. The intense absorption observed near 700 cm⁻¹ is characteristic of the AsF₆⁻ anion and is crucial for confirming its presence in a sample. researchgate.net The frequency of this ν₃ stretching mode is directly related to the strength and character of the arsenic-fluorine (As-F) bonds.

The interaction between the Ag⁺ cation and the AsF₆⁻ anion in the crystal lattice perturbs the electronic structure of the anion, which in turn affects the As-F bond strength and the observed vibrational frequencies. nih.gov A stronger cation-anion interaction can lead to a slight shift in the peak position compared to a "free" or unperturbed hexafluoroarsenate ion. Therefore, precise measurement of the peak position can provide insight into the solid-state environment of the anion. The analysis of these spectral features allows for the unambiguous identification of the hexafluoroarsenate group and provides qualitative information about the inter-ionic interactions within the solid this compound compound.

Photoemission Spectroscopy for Interfacial Chemistry (Analogous Silver Systems)

Photoemission spectroscopy, encompassing X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), provides detailed information about the electronic structure, chemical composition, and bonding at material interfaces. While specific studies on the this compound interface are not detailed, analysis of analogous silver systems demonstrates the utility of these techniques.

For example, the interface formation between silver (Ag) and pentacene (B32325) has been studied using XPS and UPS. researchgate.net XPS results indicated that silver does not chemically react with pentacene, regardless of the deposition order. researchgate.net However, UPS studies revealed the formation of an interface dipole when pentacene is deposited on the silver surface. researchgate.net This demonstrates the ability of photoemission spectroscopy to probe the electronic landscape at an interface even in the absence of direct chemical reactions.

In another analogous system, the interface between L-cysteine and a silver surface was investigated. naturalspublishing.com XPS analysis was instrumental in elucidating the formation of a silver-sulfur (Ag-S) bond. naturalspublishing.com A distinct spectral feature in the S 1s XPS spectrum was attributed to the interaction of L-cysteine with the silver substrate. naturalspublishing.com Complementary UPS studies of this interface identified the formation of a new interface state located between the Fermi edge of the silver and the highest occupied molecular orbital (HOMO) of the L-cysteine, which was a direct result of the Ag-S bonding. naturalspublishing.com These examples highlight how photoemission spectroscopy can be used to identify specific chemical bond formation, charge transfer, and changes in the electronic energy levels at silver interfaces, providing a powerful framework for understanding the interfacial chemistry of complex silver salts like this compound.

Reactivity and Coordination Chemistry of Silver Hexafluoroarsenate

Role as a Weakly Coordinating Anion (WCA) in Different Media

The hexafluoroarsenate (B1215188) anion, [AsF₆]⁻, is classified as a weakly coordinating anion (WCA). acs.org WCAs are characterized by their large size, charge delocalization, and low basicity, which results in feeble interactions with cations. mdpi.com This property is crucial in synthetic chemistry, as WCAs can stabilize highly reactive cations and facilitate chemical transformations that might otherwise be hindered by stronger anion-cation interactions. mdpi.com The search for anions with minimal coordinating ability has been a significant focus of research, as even anions traditionally considered "non-coordinating" can interact with and deactivate highly electrophilic centers. acs.org To avoid the formation of strong ion pairs that can impede reactivity, anions even more weakly coordinating than hexafluoroarsenate are sometimes required. acs.org

The use of a weakly coordinating anion like hexafluoroarsenate significantly influences the chemical behavior of the associated cation. When paired with [AsF₆]⁻, the silver(I) cation, Ag⁺, can be considered more "naked" or coordinatively unsaturated. This is because the weak interaction between Ag⁺ and [AsF₆]⁻ leaves the cation highly exposed and available to interact with other substrates. This enhanced electrophilicity and reactivity are central to the utility of silver hexafluoroarsenate in various chemical syntheses. The stabilization of such reactive cationic species is a primary application of WCAs. mdpi.com

This compound is instrumental in the generation and stabilization of highly reactive, electrophilic species. The [AsF₆]⁻ anion's inability to form strong covalent bonds with cations allows for the isolation of otherwise transient or unstable cationic complexes. mdpi.com For instance, strongly Lewis-acidic cationic 16-valence electron complexes have been generated using WCAs like hexafluoroarsenate. acs.org These anions are essential for stabilizing weakly bound ligands on a metal center, preventing the WCA itself from displacing the desired ligand. acs.org The use of WCAs is a key strategy for studying weak Lewis acid/base complexes and highly electrophilic cations, which are often intermediates in catalytic cycles. nih.gov

Anion (X⁻) in AgXLigandCoordination Behavior of AnionResulting StructureReference
Trifluoroacetate (tfa)2,2',3''-tripyridylamine (tpa)Coordinated (bridging)1D coordination polymer of dimer units nih.govacs.org
Nitrate (B79036) (NO₃⁻)2,2',3''-tripyridylamine (tpa)CoordinatedZigzag chain 1D coordination polymer nih.govacs.org
Trifluoromethanesulfonate (B1224126) (OTf)2,2',3''-tripyridylamine (tpa)CoordinatedRibbon-like 1D coordination polymer nih.govacs.org
Hexafluorophosphate (B91526) (PF₆⁻)2,2',3''-tripyridylamine (tpa)Non-coordinatedRibbon-like structure nih.govacs.org
Perchlorate (B79767) (ClO₄⁻)2,2',3''-tripyridylamine (tpa)Non-coordinatedRibbon-like structure nih.govacs.org

In supramolecular chemistry, where complex architectures are formed through noncovalent interactions, counterions play a critical role that is often underestimated. scilit.comrsc.org The synthesis, stability, and function of these superstructures can be significantly influenced by the associated counterions. scilit.comrsc.org The properties of the anion, such as its size, shape, and coordinating ability, can direct the self-assembly process and determine the final structure of the supramolecular network. rsc.org Weakly coordinating anions like hexafluoroarsenate are particularly important in this field because their minimal interference allows the intrinsic bonding preferences of the cationic components and ligands to dominate the assembly process. scilit.comrsc.org The careful selection of counterions is therefore a powerful tool for crystal engineering and the design of functional supramolecular materials. rsc.orgnih.gov

Metathesis Reactions

This compound is frequently employed in metathesis reactions, particularly for halide abstraction from transition metal and main group element complexes. This strategy is a cornerstone of organometallic synthesis. nih.gov In these reactions, AgAsF₆ is used to remove a halide ligand (e.g., Cl⁻, Br⁻, I⁻) from a metal center, driven by the precipitation of the insoluble silver halide (AgX). The weakly coordinating hexafluoroarsenate anion replaces the halide in the coordination sphere or, more commonly, simply acts as the counterion to the newly formed cationic metal complex. nih.gov This process generates a vacant coordination site on the metal, making it more reactive and capable of binding other substrates. nih.gov Mechanistic studies have substantiated a sequence that involves the initial complexation of the Ag⁺ cation to the halide ligand before the final substitution and precipitation occurs. nih.gov

Formation of Organometallic and Coordination Complexes

This compound serves as a valuable reagent in the synthesis of a wide array of organometallic and coordination compounds. chemimpex.com Its primary function is to act as an electrophilic source of a silver(I) cation or to facilitate reactions via halide abstraction, introducing the weakly coordinating [AsF₆]⁻ anion into the product. nih.gov The synthesis of organosilver compounds can be challenging due to their sensitivity and tendency to decompose. thieme-connect.de However, the use of silver salts with weakly coordinating anions can help stabilize the resulting complexes. The Ag⁺ ion has a pronounced affinity for alkenes and alkynes, a property exploited in the formation of π-complexes. wikipedia.org

ReactantsProduct TypeRole of AgAsF₆Reference
AgAsF₆ + Metal Halide ComplexCationic Metal ComplexHalide abstraction, provides WCA nih.gov
AgAsF₆ + Alkene/AlkyneSilver-π ComplexSource of Ag⁺ for π-coordination wikipedia.org
AgAsF₆ + Neutral Ligand (L)[Ag(L)n]⁺[AsF₆]⁻Source of Ag⁺, provides WCA researchgate.net
Oxidant + Mn₂(CO)₁₀ in presence of N₂ and a WCA salt[Mn(CO)₅(η¹-N₂)]⁺[WCA]⁻(By analogy) The WCA stabilizes the cationic dinitrogen complex acs.org

Synthesis of Novel Organometallic Compounds as a Key Reagent

This compound serves as a crucial reagent in the synthesis of a variety of novel organometallic compounds. chemimpex.com Its primary function in this context is to facilitate the generation of cationic organometallic complexes by abstracting a halide ligand from a neutral precursor. This process is driven by the formation of an insoluble silver halide, which effectively removes the halide from the reaction mixture and leaves behind the desired cationic species with the weakly coordinating hexafluoroarsenate anion.

This strategy is particularly useful in the preparation of highly reactive, coordinatively unsaturated organometallic cations. For instance, the abstraction of a chloride ligand from a metal carbonyl chloride complex by AgAsF₆ can generate a cationic metal carbonyl species. These species are often highly electrophilic and can participate in a range of subsequent reactions, such as C-H activation or catalytic transformations. nih.gov

The synthesis of organometallic compounds often involves the formation of a carbon-metal bond. msu.edu While various methods exist for this purpose, the use of silver salts like AgAsF₆ provides a pathway to cationic complexes that might be inaccessible through other routes. The choice of the hexafluoroarsenate anion is critical; its low coordinating ability ensures that it does not strongly interact with the newly formed cationic metal center, thus preserving its reactivity.

A notable example involves the generation of the highly acidic 16-valence electron complex fragment [Mn(CO)₅]⁺ from its halide precursor. The use of a weakly coordinating anion like hexafluoroarsenate is essential to prevent the formation of stable ion pairs, which would diminish the reactivity of the cationic manganese species. acs.orgacs.org

Table 1: Examples of Organometallic Syntheses Utilizing this compound

PrecursorProductPurpose of AgAsF₆
X-Mn(CO)₅ (X = halide)[Mn(CO)₅]⁺[AsF₆]⁻Halide abstraction to generate a cationic manganese carbonyl complex. acs.orgacs.org
[CpRhCl₂]₂Active Rh(III) catalystChloride abstraction to form the catalytically active species. nih.gov
[CpIrCl₂]₂Active Ir(III) catalystRemoval of residual chloride to promote catalytic C-H activation. nih.gov

Complexes with Phosphine (B1218219) Ligands and their Exchange Dynamics

Silver(I) ions readily form complexes with phosphine ligands, and this compound is often employed to synthesize cationic silver-phosphine complexes. The stoichiometry and structure of these complexes are influenced by several factors, including the steric and electronic properties of the phosphine ligand, the molar ratio of ligand to silver salt, and the reaction conditions.

The coordination geometry around the silver(I) center in these complexes can vary, with linear, trigonal planar, and tetrahedral arrangements being the most common. researchgate.net The hexafluoroarsenate anion, being weakly coordinating, generally does not directly participate in the primary coordination sphere of the silver ion but rather acts as a counterion.

An important characteristic of silver(I)-phosphine complexes is their dynamic behavior in solution. Ligand exchange processes are often rapid on the NMR timescale, leading to averaged signals. researchgate.net This lability can be attributed to the relatively weak Ag-P bonds and the low coordination numbers typically exhibited by silver(I).

The use of bulky phosphine ligands can influence the nuclearity of the resulting complexes. For instance, with bis(dicyclohexylphosphino)methane (B161899) (dcypm), a dinuclear silver(I) complex, [Ag₂(dcypm)₂(NO₃)₂], has been characterized, featuring an eight-membered ring structure. In contrast, the coordination of additional ligands can lead to an increase in the Ag-Ag distance, disrupting potential argentophilic interactions. mdpi.com

Table 2: Selected Silver(I)-Phosphine Complexes

Phosphine LigandComplex StoichiometryCoordination Geometry
Triphenylphosphine (PPh₃)[Ag(PPh₃)n]⁺ (n = 1-4)Varies (linear to tetrahedral)
Bis(diphenylphosphino)methane (dppm)[Ag₂(dppm)₂]²⁺Dinuclear with bridging ligands
2-(diphenylphosphinomethyl)aminopyridineVariesCan act as a bidentate or bridging ligand

Complexes with Nitrogen-Containing Ligands (e.g., Aminopyridine, Diaminobutane)

This compound is also utilized in the synthesis of coordination complexes with various nitrogen-containing ligands. The nature of the resulting complexes is highly dependent on the structure of the nitrogen ligand, including the number of donor atoms and the steric hindrance around them.

With multidentate ligands such as 2-(diphenylphosphinomethyl)aminopyridine, which contains both phosphorus and nitrogen donor atoms, silver(I) can form complexes with varying coordination modes. researchgate.net The hexafluoroarsenate anion's non-coordinating nature allows for the isolation of cationic complexes where the ligand's coordination behavior is primarily dictated by its intrinsic properties and the reaction stoichiometry.

Studies with simple aliphatic diamines, such as 1,4-diaminobutane, have shown that silver(I) can form both mononuclear and polynuclear complexes. uhasselt.be The length of the alkyl chain in the diamine ligand can influence the stability and structure of the resulting complexes. The use of a non-coordinating anion like hexafluoroarsenate is advantageous in these systems as it avoids competition with the nitrogen donor ligands for coordination sites on the silver ion.

The coordination chemistry of silver(I) with nitrogen ligands is extensive and has led to the development of a wide array of supramolecular structures. researchgate.net The choice of the counterion is crucial in directing the assembly of these structures, with weakly coordinating anions like hexafluoroarsenate often favoring the formation of cationic networks.

Table 3: Examples of Silver(I) Complexes with Nitrogen-Containing Ligands

LigandComplex TypeAnion
2-AminopyridineMononuclear/Polynuclear[AsF₆]⁻
1,4-DiaminobutaneMononuclear and polynuclear[AsF₆]⁻
1,5-DiaminopentaneMononuclear and polynuclearNO₃⁻

Applications as a Halide Abstracting Reagent

One of the most significant applications of this compound is its use as a halide abstracting reagent. This reactivity is founded on the high lattice energy of silver halides (AgX), which makes their precipitation from solution a thermodynamically favorable process. nih.gov When AgAsF₆ is added to a solution containing a metal-halide complex, the silver cation readily abstracts the halide, leading to the formation of the insoluble silver halide and a cationic metal complex with the [AsF₆]⁻ counterion.

This halide abstraction strategy is widely employed in catalysis, where the removal of a halide ligand from a precatalyst is often a necessary step to generate a catalytically active species. For example, in rhodium- and iridium-catalyzed C-H activation reactions, silver salts like AgAsF₆ are used to activate the catalyst by removing chloride ligands from the metal center. nih.gov

The effectiveness of this compound as a halide abstractor is enhanced by the non-coordinating nature of the hexafluoroarsenate anion. Once the halide is removed, the [AsF₆]⁻ anion does not typically coordinate to the resulting cationic metal center, leaving a vacant coordination site that is essential for substrate binding and subsequent catalytic turnover. This is in contrast to other silver salts with more coordinating anions, which might compete with the substrate for the active site of the catalyst.

The abstraction of halides by AgAsF₆ is not limited to transition metal complexes. It can also be used in main group chemistry to generate cationic species. The strong driving force for silver halide precipitation makes this a versatile and widely applicable synthetic tool.

Electrochemical Investigations and Applications

Role in Electrolytes and Electrochemical Systems

The application of silver hexafluoroarsenate (B1215188) specifically in gel batteries is not well-documented in publicly available scientific literature. Gel batteries are typically a valve-regulated lead-acid (VRLA) design where the liquid electrolyte is immobilized into a paste by mixing with a gelling agent, commonly silica. Modern research also explores gel polymer electrolytes for other battery chemistries, such as zinc-air or sodium-ion batteries, to enhance safety and ionic conductivity. However, a direct role for silver hexafluoroarsenate in these systems has not been established in the reviewed sources.

In non-aqueous electrochemistry, the Ag/Ag⁺ couple is a commonly used reference electrode system due to its straightforward preparation and stable potential in many organic solvents. These electrodes are constructed by immersing a high-purity silver wire in a solution containing a silver salt dissolved in a non-aqueous solvent, along with a high concentration of a supporting electrolyte.

While silver nitrate (B79036) (AgNO₃) or silver perchlorate (B79767) (AgClO₄) are frequently used, this compound is also a suitable salt for this purpose. The key components and their functions are outlined below:

ComponentMaterial ExampleFunction
Electrode Silver (Ag) wireProvides the solid phase for the Ag⁺/Ag redox couple.
Silver Salt This compound (AgAsF₆)Provides a source of Ag⁺ ions in the internal filling solution.
Solvent Acetonitrile (B52724) (CH₃CN)Dissolves the silver salt and supporting electrolyte, facilitating ion mobility.
Supporting Electrolyte Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆)Increases the solution's conductivity and minimizes the liquid junction potential.
Separator Porous frit (e.g., Vycor)Allows ionic contact with the bulk electrochemical cell while preventing gross mixing of the internal and external solutions.

The potential of the Ag/Ag⁺ reference electrode is determined by the concentration of Ag⁺ ions in the internal solution. The hexafluoroarsenate anion (AsF₆⁻) is beneficial in this application because it is "weakly coordinating." This means it does not strongly interact with the Ag⁺ cation, allowing the silver ion's activity to remain stable and predictable. Furthermore, like the commonly used hexafluorophosphate (PF₆⁻) and perchlorate (ClO₄⁻) anions, AsF₆⁻ is electrochemically stable over a wide potential range, preventing it from interfering with the electrochemical measurements of the system under study.

The hexafluoroarsenate (AsF₆⁻) anion is a member of a class of ions known as weakly coordinating anions (WCAs). These anions are characterized by their large size and delocalized negative charge, which is spread out over several electronegative fluorine atoms. These features result in a very low tendency to form strong coordinate bonds with cations.

The properties of WCAs like AsF₆⁻ are crucial for designing high-performance electrolytes with the following characteristics:

High Ionic Conductivity: Because the electrostatic interaction between the large AsF₆⁻ anion and the cation (e.g., Ag⁺ or Li⁺) is weak, the salt readily dissociates in solution. This high degree of dissociation provides a larger number of free charge carriers, leading to higher ionic conductivity compared to salts with smaller, more strongly coordinating anions.

Enhanced Electrochemical Stability: The electrochemical stability of an electrolyte is defined by its potential window—the range of voltages over which the electrolyte remains inert without being oxidized or reduced. The AsF₆⁻ anion is highly resistant to oxidation due to the strong bonds between the central arsenic atom and the fluorine atoms. This property contributes to a wide electrochemical stability window, making electrolytes containing this anion suitable for high-voltage applications. Studies on the closely related hexafluorophosphate (PF₆⁻) anion show that such fluorinated anions are critical for the stability of electrolytes in modern high-voltage lithium-ion batteries.

Research has shown that the presence of the AsF₆⁻ anion can lead to the formation of a stable film on reactive electrode surfaces, such as lithium metal. This passivation layer can protect the electrode from further reaction with the solvent, which is beneficial for the long-term cycling and storage of batteries.

The redox potential of an electrochemical couple, such as Ag⁺/Ag, is significantly influenced by the solvent in which the reaction takes place. The solvent affects the thermodynamics of the electron transfer process primarily through its interaction with the dissolved ions.

The stability of the silver cation (Ag⁺) is highly dependent on the solvating power of the solvent molecules. Solvents are often characterized by their donor number (DN), which is a measure of their ability to donate an electron pair and solvate cations.

High Donor Number Solvents: Solvents with a high DN, such as acetonitrile or dimethylformamide, strongly solvate Ag⁺ ions. This strong solvation stabilizes the oxidized form (Ag⁺) of the redox couple, making it more difficult to reduce. Consequently, the redox potential of Ag⁺/Ag will shift to a more negative value in these solvents.

Low Donor Number Solvents: In solvents with a low DN, the solvation of Ag⁺ is weaker. This relative instability of the Ag⁺ ion makes it easier to reduce, shifting the redox potential to more positive values.

The choice of solvent is therefore a critical parameter in any electrochemical system using this compound, as it directly modulates the energy required for the Ag⁺ + e⁻ ⇌ Ag reaction. The large and non-coordinating nature of the hexafluoroarsenate anion means it has a minimal specific interaction with the solvent compared to the cation, allowing the solvent's effect on the Ag⁺ ion to be the dominant factor.

Electrocrystallization Procedures for Generating Conductive Materials

Electrocrystallization is a technique used to grow high-quality single crystals of conductive materials directly onto an electrode. This method involves the electrochemical oxidation or reduction of a substrate molecule in a solution containing a suitable supporting electrolyte. This compound can act as a supporting electrolyte in such procedures, providing the counter-ion (AsF₆⁻) necessary to form the crystalline salt.

A notable example involves the synthesis of conductive radical salts from aromatic hydrocarbons like perylene (B46583). In this process, a constant current is applied to a platinum anode in a solution containing perylene and a supporting electrolyte with a hexafluoroarsenate anion, such as tetrabutylammonium hexafluoroarsenate. The perylene is oxidized at the anode to form a radical cation (perylene•⁺), which then crystallizes with the hexafluoroarsenate anion (AsF₆⁻) to form conductive needles of (Perylene)₂⁺(AsF₆⁻)•.

The advantage of electrocrystallization is that it often "selects" for the most highly conducting solid phases, as these crystals can more effectively transport electrons away from the electrode surface, promoting their own growth.

Typical Electrocrystallization Parameters

Parameter Value/Material
Substrate Perylene
Supporting Electrolyte Tetrabutylammonium hexafluoroarsenate
Solvent Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Anode Platinum (Pt)
Applied Current ~20-30 µA
Applied Voltage ~3 V

| Duration | ~2 days |

The solids produced via the electrocrystallization of perylene with the hexafluoroarsenate anion have been subject to structural and physical analysis. The resulting crystals are described as long, black needles which appear green when viewed in transmission.

These crystals are a type of one-dimensional metal, where the planar perylene molecules stack in columns, allowing for electrical conductivity along the axis of the needle. The hexafluoroarsenate anions reside between these stacks, providing charge balance.

Physical characteristics of the electrochemically generated (Perylene)₂AsF₆ crystals include:

Appearance: Long black needles.

Cross-section: Rectangular, quadratic, or hexagonal.

Thermal Stability: The crystals are stable up to high temperatures, decomposing above 260°C, at which point they release neutral perylene.

Studies on DC Conductivities and Metallic Regimes

Direct current (DC) conductivity studies specifically detailing the metallic regimes of pure solid this compound are not extensively documented in publicly available literature. However, the compound's role as a precursor in the synthesis of highly conductive materials suggests that it contributes significantly to the electrical properties of the resulting products. chemimpex.com The electrical characteristics can be inferred from studies on analogous systems, such as materials doped with silver or other hexafluoroarsenate salts.

In materials science, this compound is utilized in the development of advanced materials with unique properties, including enhanced electrical conductivity. chemimpex.com Its application in conductive inks and coatings, as well as in the semiconductor industry for forming thin films with desirable electrical properties, underscores its importance in creating conductive materials. chemimpex.com

Analogous studies on silver-doped materials provide insight into the potential DC conductivity of systems containing silver ions. For instance, doping ZnO nanoparticles with silver has been shown to decrease resistivity and increase conductivity. This is attributed to the successful substitution of Zn2+ ions with silver ions, thereby improving the electrical properties. chalcogen.ro Similarly, doping cadmium telluride (CdTe) films with silver has been found to reduce the material's band gap, which can enhance electrical conductivity, a desirable trait for applications such as solar cells. researchgate.net

The temperature dependence of conductivity in silver-containing materials is also a key factor in understanding their metallic or semiconducting nature. Studies on single silver nanowires have shown that their electrical resistivity increases with temperature, a characteristic behavior of metallic conductors. However, the thermal conductivity of these nanowires behaves differently from bulk silver, decreasing as the temperature decreases. This is attributed to strong structural defect-induced electron scattering. nih.govarxiv.org

The following table summarizes the findings on the impact of silver doping on the electrical properties of different materials, providing an analogy for the potential effects of incorporating this compound into various matrices.

Table 1: Effect of Silver Doping on Electrical Properties of Various Materials

Material Dopant Effect on Resistivity Effect on Conductivity Reference
ZnO Nanoparticles Silver (Ag) Decreases Increases chalcogen.ro
Cadmium Telluride (CdTe) Films Silver (Ag) - Band gap decreases, suggesting potential for increased conductivity researchgate.net

Impact on Electrochemical Performance in Material Systems (Analogous Studies)

While specific studies focusing solely on the impact of this compound on the electrochemical performance of material systems are limited, valuable insights can be drawn from analogous studies involving other hexafluoroarsenate salts and the role of different anions in electrolytes for electrochemical devices like lithium-ion batteries.

The electrolyte is a critical component in batteries, facilitating ion transport between the electrodes. semcouniversity.com The choice of salt, and specifically its anion, significantly influences the electrolyte's properties, such as ionic conductivity, electrochemical stability, and the formation of the solid electrolyte interphase (SEI). semcouniversity.combohrium.com

Lithium hexafluoroarsenate (LiAsF₆), an analogue to this compound, has been considered as an electrolyte salt in lithium-ion batteries. thermofisher.com Comparative studies have shown that LiAsF₆ can exhibit higher ionic conductivity than the more commonly used lithium hexafluorophosphate (LiPF₆) in certain organic carbonate solvent mixtures. molchem.co.uk This suggests that the hexafluoroarsenate anion (AsF₆⁻) can be beneficial for achieving high ionic mobility in non-aqueous electrolytes. Furthermore, LiAsF₆ has shown better anodic stability compared to LiPF₆. molchem.co.uk

The following table provides a comparison of properties for different lithium salts used in battery electrolytes, highlighting the role of the anion in determining the electrochemical performance.

Table 2: Comparison of Properties of Different Lithium Salts in Battery Electrolytes

Lithium Salt Key Properties/Performance Aspects Reference
Lithium Hexafluoroarsenate (LiAsF₆) Higher conductivity than LiPF₆ in some solvents; good anodic stability. molchem.co.uk
Lithium Hexafluorophosphate (LiPF₆) Most commonly used; balanced properties including good conductivity and SEI formation. semcouniversity.commolchem.co.uk
Lithium Bromide (LiBr) Showed the highest initial capacity and good cycling stability in Li-S batteries in one study. uwaterloo.ca
Lithium Perchlorate (LiClO₄) Good chemical stability towards moisture. molchem.co.uk

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for electronic structure calculations in solid-state chemistry and physics. It is adept at modeling both structural and electronic properties with a favorable balance of accuracy and computational cost.

DFT calculations can be employed to optimize this crystal geometry, starting from the experimentally determined lattice parameters. Such calculations would typically involve relaxing the atomic positions and the unit cell dimensions to find the minimum energy configuration. The optimized geometry provides theoretical values for bond lengths and angles within the AsF6- anion when it is part of the AgAsF6 crystal lattice.

The electronic properties, such as the electronic band structure and the density of states (DOS), can also be computed using DFT. For an ionic compound like AgAsF6, the band structure is expected to show a significant band gap, characteristic of an insulator. The DOS would reveal the contributions of the silver, arsenic, and fluorine atomic orbitals to the valence and conduction bands. The valence band would likely be dominated by fluorine p-orbitals, while the conduction band would have significant contributions from silver and arsenic orbitals.

DFT is a valuable tool for quantifying the interaction energies between ions in a crystal lattice or in complexes. The interaction energy between the Ag+ cation and the AsF6- anion in silver hexafluoroarsenate (B1215188) is a crucial factor determining the stability of its crystal structure. This can be calculated by taking the difference between the total energy of the AgAsF6 unit and the sum of the energies of the individual Ag+ and AsF6- ions.

These calculations can also elucidate the nature of the interaction. While the primary interaction is ionic, the degree of covalent character can be inferred from the analysis of the electron density distribution.

NMR spectroscopy is a powerful experimental technique for probing the local environment of atoms. DFT calculations can predict NMR parameters, such as chemical shielding tensors and electric field gradient (EFG) tensors, providing a bridge between theoretical models and experimental data.

The chemical shielding tensor describes the modification of the external magnetic field at the nucleus due to the surrounding electrons. For AgAsF6, DFT could be used to calculate the 109Ag, 75As, and 19F chemical shielding tensors. These calculations are highly sensitive to the electronic structure and local geometry around the nucleus.

The electric field gradient (EFG) tensor measures the spatial variation of the electric field at a nucleus and is non-zero for nuclei in non-cubic environments. It interacts with the nuclear quadrupole moment of quadrupolar nuclei (I > 1/2), such as 75As (I=3/2). DFT provides a robust framework for calculating the EFG tensor, which can then be related to experimentally determined nuclear quadrupole coupling constants.

The nature of the chemical bond in silver-containing systems can be thoroughly investigated using computational tools that analyze the electron density obtained from DFT calculations. Two prominent methods for this are the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

QTAIM, developed by Richard Bader, partitions the molecular space into atomic basins based on the topology of the electron density. Analysis of the electron density at the bond critical points (BCPs) between atoms provides quantitative measures of the bond's character. For the Ag-F interactions in AgAsF6, QTAIM analysis would likely reveal a low electron density and a positive Laplacian of the electron density at the BCP, which are characteristic of closed-shell interactions, typical for ionic bonds with some degree of covalent character.

NBO analysis, on the other hand, provides a chemist's perspective of bonding by transforming the calculated wave function into a set of localized orbitals that correspond to Lewis structures (core electrons, lone pairs, and bonds). NBO analysis of AgAsF6 would provide information on the hybridization of the atomic orbitals and the charge distribution among the atoms, further clarifying the ionic versus covalent nature of the Ag-AsF6 interaction.

The interactions involving weakly coordinating anions like AsF6- are a delicate balance of several quantum-chemical effects. DFT, particularly with the inclusion of dispersion corrections, can dissect these contributions.

Dispersion: This is a long-range correlation effect arising from fluctuating charge distributions. For a large, polarizable anion like AsF6-, dispersion forces can be significant, even if the primary interaction is ionic.

Charge Transfer: This involves the movement of electron density from the anion to the cation (or vice versa). In AgAsF6, there would be a small but non-negligible degree of charge transfer between the AsF6- anion and the Ag+ cation, which contributes to the covalent character of the interaction.

Exchange Repulsion: This is a short-range repulsive force that arises from the Pauli exclusion principle, preventing electrons of the same spin from occupying the same region of space.

Energy decomposition analysis (EDA) schemes within DFT can be used to quantify the contributions of these effects to the total interaction energy between the silver cation and the hexafluoroarsenate anion.

Molecular Orbital (MO) Calculations (e.g., Unrestricted Hartree–Fock)

Molecular Orbital theory provides a complementary perspective to DFT, describing the electronic structure in terms of delocalized molecular orbitals formed from the linear combination of atomic orbitals.

For a closed-shell system like AgAsF6, a standard Restricted Hartree-Fock (RHF) calculation would be appropriate. However, if one were to study systems where silver hexafluoroarsenate is involved in processes that create unpaired electrons (e.g., redox reactions or excited states), the Unrestricted Hartree-Fock (UHF) method would be necessary. The UHF method allows for different spatial orbitals for alpha and beta spin electrons, which is essential for describing open-shell species.

A qualitative molecular orbital diagram for AgAsF6 would show the atomic orbitals of Ag+ and the molecular orbitals of AsF6- combining to form the orbitals of the compound. The highest occupied molecular orbitals (HOMO) would be primarily located on the AsF6- anion, while the lowest unoccupied molecular orbitals (LUMO) would likely have significant Ag+ character. The HOMO-LUMO gap would correspond to the energy required for the lowest energy electronic transition.

Computational Approaches for Understanding Weakly Coordinating Anions

The hexafluoroarsenate (AsF₆⁻) anion is a classic example of a weakly coordinating anion (WCA). WCAs are crucial for stabilizing highly reactive cations, as they exhibit minimal interaction with the cation. Computational chemistry provides powerful tools to understand and quantify the "weakliness" of these anions.

Density Functional Theory (DFT) is a primary computational method employed to study WCAs. These studies often focus on calculating properties that serve as indicators of coordinating ability:

Anion-Cation Interaction Energies: Quantum chemical calculations can determine the binding energy between the anion and a cation. For AsF₆⁻, this energy is expected to be low, signifying weak coordination. In a comparative theoretical study of dodecabenzylbambusuril complexes with hexafluorophosphate (B91526) (PF₆⁻), hexafluoroarsenate (AsF₆⁻), and hexafluoroantimonate (SbF₆⁻), the interaction energies were calculated, showing a trend in the absolute values of these energies.

Charge Delocalization: The charge on a WCA should be distributed over a large volume, which reduces its nucleophilicity. Computational methods can map the electrostatic potential surface of the anion, visualizing the charge distribution.

Polarizability: WCAs should be minimally polarizable to resist distortion of their electron cloud by the cation's electric field. This is a property that can be calculated using computational models.

Gibbs Free Energy of Association: State-of-the-art DFT-based methods can compute anion-dependent Gibbs free association energies (ΔGa) in supramolecular systems. Studies have shown correlations between ΔGa and the anions' solvation energies, providing insight into their coordinating properties.

Key Findings from Computational Studies on WCAs:

Computational MethodProperty InvestigatedKey Finding for WCAs like AsF₆⁻
Density Functional Theory (DFT)Anion-Cation Interaction EnergyWeakly coordinating anions exhibit low interaction energies with cations.
Quantum Chemical CalculationsComplexation EnergeticsThe absolute values of interaction energies for complexes involving similar anions can be calculated and compared.
DFT with Solvation Models (e.g., SMD)Gibbs Free Association Energy (ΔGa)Correlations exist between ΔGa and anion solvation energies, quantifying coordinating ability.
Energy Decomposition Analysis (EDA)Nature of Chemical BondFor WCAs, quantum-mechanical effects like dispersion and charge-transfer become more significant compared to strongly coordinating anions where electrostatics dominate.

These computational approaches are essential for the rational design of new WCAs and for understanding the subtle interplay of forces in systems containing these unique anions. While electrostatic interactions are always significant, quantum-chemical effects become increasingly relevant for the weakest coordinating anions.

Advanced Applications in Materials Science and Catalysis Research

Development of Conductive Materials and Components

Silver hexafluoroarsenate (B1215188) plays a significant role in the advancement of materials science, particularly in the creation of conductive materials. chemimpex.com Its utility as a precursor is crucial in the synthesis of silver-based conductive materials, which are integral to the production of high-performance electronic components. chemimpex.com

Role as a Precursor in Silver-Based Conductive Inks and Coatings

Silver hexafluoroarsenate's exceptional stability and solubility make it a prime candidate for synthesizing novel materials, especially in the development of conductive inks and coatings. chemimpex.com These inks are essential for a variety of applications in printed electronics. Conductive silver electrodes are widely used due to their high conductivity and resistance to oxidation. sigmaaldrich.com Silver precursor inks have been developed to overcome the limitations of traditional silver particle inks, which often require complex synthesis and high annealing temperatures. sigmaaldrich.com

Reactive silver inks, a newer development, can be prepared using various silver compounds. sigmaaldrich.com These inks offer the advantage of high conductivity at lower annealing temperatures, making them compatible with a wider range of substrates, including heat-sensitive materials like polymers and paper. sigmaaldrich.comdzptechnologies.com The formulation of silver inks is a critical process that involves combining silver nanoparticles with binders, solvents, and other additives to achieve the desired viscosity, adhesion, and performance for different printing technologies. mdpi.com

Materials for High-Performance Electronic Components

The compound is instrumental in manufacturing high-performance electronic devices, contributing to their enhanced efficiency and reliability. chemimpex.com Silver's inherent properties, including the highest electrical and thermal conductivity of all metals and low contact resistance, make it a superior material for electronic applications. americanelements.comespimetals.com

Catalysis and Polymerization

This compound is a versatile compound that finds significant applications in the fields of catalysis and polymerization.

Applications in Cationic Homogeneous Catalysis

In the realm of catalysis, silver salts, including this compound, are often employed as additives in transition metal-catalyzed reactions. For instance, in rhodium-catalyzed C-H activation reactions, a common precatalyst is the rhodium pentamethylcyclopentadienyl chloride dimer. This dimer requires activation by a silver salt to form its monomeric cationic variant, which is the active catalyst. nih.gov Similarly, cationic iridium(III) catalysts, which are also used in C-H activation reactions, are typically generated from their dimeric precursors through the action of silver additives. nih.gov The role of the silver salt is to abstract a halide ligand from the metal complex, generating a more reactive cationic species.

Use in Super-acid Systems for Organic Synthesis

While direct information on the use of this compound in super-acid systems for organic synthesis is limited in the provided search results, the generation of highly reactive cationic species through halide abstraction is a principle that can be extended to the formation of strong Lewis acids. For example, the combination of gold(III) chloride and silver trifluoromethanesulfonate (B1224126) creates a highly Lewis acidic catalytic system capable of promoting reactions like the addition of 1,3-dicarbonyl compounds to alkenes. orgsyn.org The silver salt facilitates the formation of a cationic gold species, which is a potent Lewis acid. This principle suggests the potential for this compound to be used in generating highly acidic catalytic systems for various organic transformations.

Materials with Improved Thermal Stability and Electrical Conductivity

This compound contributes to the development of advanced materials with enhanced thermal and electrical properties. chemimpex.com Pure silver itself exhibits the highest electrical and thermal conductivity among all metals. americanelements.comespimetals.com

The electrical conductivity of materials derived from silver, such as sintered silver, is influenced by factors like porosity and temperature. ornl.gov For instance, the electrical resistivity of sintered silver increases as its density decreases. ornl.gov Conversely, the electrical conductivity of silver conductive inks generally improves with increasing temperature during the curing process, as this promotes better interconnection between silver particles. unimap.edu.my

The thermal stability of silver-based materials is also a key attribute. Silver sintered joints are being explored as a high-temperature alternative to traditional solders in power electronics due to their superior temperature capability and thermal conductivity. ornl.gov Additionally, cured silver conductive inks can exhibit thermal stability at elevated temperatures. dzptechnologies.com

Research in Ionic Liquids and Novel Electrolytes

This compound is a compound of interest in the field of electrochemistry, particularly in research related to ionic liquids (ILs) and the development of novel electrolytes. Ionic liquids are salts with melting points below 100°C, valued for properties like low vapor pressure, high thermal stability, and electrical conductivity. thermofisher.com The hexafluoroarsenate anion ([AsF₆]⁻) itself is a component of some ionic liquids and is recognized as a weakly coordinating anion (WCA). acs.org

The role of the [AsF₆]⁻ anion is significant in stabilizing cationic species in electrochemical systems. acs.org In the synthesis of novel complexes, anions that coordinate weakly are crucial to prevent the formation of undesired ion pairs. acs.org While research has explored even less coordinating anions, the hexafluoroarsenate anion remains a benchmark in creating electrolytes for specialized applications. acs.org

Research into the electrodeposition of metals from ionic liquids has also highlighted the importance of the electrolyte composition. Silver was one of the first transition metals to be successfully electrodeposited from an ionic liquid medium. researchgate.net The purity of the ionic liquid is paramount, as impurities such as water can significantly alter the mechanism of metal electrodeposition and the quality of the resulting metallic film. researchgate.netscispace.com Studies have utilized imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526), for the synthesis of silver nanoparticles, demonstrating the compatibility of the silver cation and the hexafluorophosphate anion (a close relative of hexafluoroarsenate) in these systems. scispace.comslideshare.net

The development of novel electrolytes for high-voltage batteries is another area where related compounds are investigated. researchgate.net Salts like lithium hexafluorophosphate (LiPF₆) are standard in commercial lithium-ion batteries due to their solubility in non-aqueous solvents and the inertness of the hexafluorophosphate anion. poworks.comeszoneo.com Research into high-concentration electrolytes often involves anions like hexafluorophosphate to achieve desired transport properties and stability. researchgate.net

Potential Applications in Drug Formulation for Enhanced Bioavailability (Research Focus)

An emerging area of investigation involves the potential use of this compound in pharmaceutical sciences. chemimpex.com Specifically, research is focused on its application in drug formulation to enhance the bioavailability of certain active pharmaceutical ingredients (APIs). chemimpex.com Bioavailability is a critical factor in drug efficacy, representing the proportion of a drug that enters the circulation when introduced into the body and is able to have an active effect.

The investigation into silver-containing compounds for medical purposes is not new. Silver nanoparticles (AgNPs), for instance, have been extensively studied as versatile platforms for drug delivery. mdpi.comnih.gov These nanoparticles can be functionalized and conjugated with drugs to improve therapeutic efficacy, leveraging the unique physicochemical properties of silver at the nanoscale. mdpi.com Research has shown that AgNPs can serve as carriers for anticancer drugs and may enhance responsiveness to certain therapies. mdpi.comnih.gov

While much of the existing research centers on silver nanoparticles, the potential of inorganic silver salts like this compound is being explored for its distinct chemical properties. chemimpex.com The interaction of silver ions (Ag⁺) with biological systems is complex and is known to be influenced by the local chemical environment. nih.gov The bioavailability of silver ions can be affected by the presence of various ligands, which can influence their uptake and distribution. nih.gov The research focus in this area is to understand how a compound like this compound might interact with APIs and biological membranes to facilitate greater absorption and, consequently, improved therapeutic outcomes. chemimpex.com

Table 1: Properties of Selected Ionic Liquid Components

Component Formula Role in Electrolytes Key Property
Hexafluoroarsenate Anion [AsF₆]⁻ Weakly Coordinating Anion Stabilizes cationic species
Lithium Hexafluorophosphate LiPF₆ Electrolyte Salt in Li-ion Batteries High solubility in non-aqueous solvents
1-Butyl-3-methylimidazolium [BMIM]⁺ Common Cation in Ionic Liquids Forms low-melting-point salts

Environmental Research and Remediation Studies Focus on Anion Behavior

Detection and Quantification of Hexafluoroarsenate (B1215188) Anions in Environmental Samples

Accurate detection and quantification of hexafluoroarsenate anions in environmental matrices are crucial for assessing the extent of contamination and the efficacy of treatment processes. Due to its distinct chemical properties, specialized analytical techniques are required.

Ion chromatography (IC) is a widely used technique for the separation and quantification of ionic species in aqueous samples. In the context of hexafluoroarsenate, IC serves as a primary separation technique. The method involves passing an aqueous sample through an ion-exchange column, where anions are separated based on their affinity for the stationary phase. A standard eluent, typically a carbonate-bicarbonate solution, is used to move the anions through the column. The separated anions are then measured by a conductivity detector. While IC is a well-established method for common anions, the analysis of hexafluoroarsenate requires specific considerations due to its unique characteristics and potential interferences from other ions in environmental samples.

For a highly specific and sensitive determination of the hexafluoroarsenate ion, anion-exchange chromatography is coupled with inductively coupled plasma-mass spectrometry (ICP-MS). This hyphenated technique, AEC-ICP-MS, provides a robust method for the quantification of hexafluoroarsenate in complex water matrices. The chromatographic system separates the hexafluoroarsenate anion from other arsenic species and interfering ions. The eluent from the chromatography column is then introduced into the ICP-MS system, which atomizes and ionizes the sample. The mass spectrometer then detects and quantifies the arsenic based on its mass-to-charge ratio.

Research has demonstrated the effectiveness of AEC-ICP-MS for the specific determination of the hexafluoroarsenate ion in industrial process waters. This method allows for the complete separation from all other known inorganic arsenic species and methylated arsenic biocides. Studies have reported a detection limit as low as 6 ng L⁻¹ (as arsenic), showcasing the high sensitivity of this technique. In some industrial fluoride-rich environments, hexafluoroarsenate was found to constitute the vast majority (78–100%) of the total arsenic present, underscoring the importance of this specific analytical method. researchgate.net

Analytical Technique Principle Detection Limit (as As) Key Findings
Ion Chromatography (IC)Separation of anions based on affinity to an ion-exchange column, followed by conductivity detection.Method-dependent; generally in the µg/L to mg/L range.A foundational technique for anion separation, adaptable for hexafluoroarsenate.
Anion-Exchange Chromatography coupled with ICP-MS (AEC-ICP-MS)Chromatographic separation of hexafluoroarsenate followed by elemental detection and quantification by mass spectrometry.6 ng L⁻¹Highly specific and sensitive for hexafluoroarsenate; can constitute 78-100% of total arsenic in certain industrial waters. researchgate.net

Research on Removal Methodologies for Hexafluoroarsenate from Contaminated Water

The chemical stability and distinct behavior of the hexafluoroarsenate anion mean that conventional arsenic treatment methods are often insufficient. nih.gov Research has therefore focused on alternative technologies that can effectively target and remove this specific contaminant.

Ion exchange has emerged as a highly effective method for the removal of hexafluoroarsenate from contaminated water. This process involves the use of synthetic resins that exchange ions in the contaminated water with ions from the resin. Specifically, strong basic anion exchangers with quaternary ammonium (B1175870) functional groups have shown a strong affinity for the hexafluoroarsenate anion. nih.gov

The sorption process of hexafluoroarsenate onto these anion exchangers can be described by a Langmuir isotherm, and it follows first-order kinetics with a half-life of approximately 10 minutes. nih.gov One of the significant advantages of this method is its high selectivity for hexafluoroarsenate, even in the presence of high concentrations of competing anions like sulfate and fluoride (B91410), which were found to have minimal interference with the removal process. nih.gov

Anion Exchanger Type Functional Group Effectiveness for Hexafluoroarsenate Removal
Strong Basic Anion (SBA) Resin - Type 1TrimethylamineEffective in removing various contaminants including arsenate.
Strong Basic Anion (SBA) Resin - Type 2DimethylethanolamineEffective and often preferred for drinking water applications due to a lower potential for odor.

Conventional sorption techniques, which are widely and effectively used for the removal of common arsenic species like arsenate and arsenite, have proven to be ineffective for hexafluoroarsenate. nih.gov The well-known method of sorption to iron hydroxides, a standard for arsenic remediation, does not successfully remove hexafluoroarsenate from water. researchgate.net This difference in behavior highlights the unique chemical nature of the hexafluoroarsenate anion and the necessity for alternative treatment approaches.

Currently, there is a notable lack of literature and research focused on the development and assessment of alternative sorption techniques specifically for the hexafluoroarsenate anion, other than the ion exchange processes detailed in the previous section. This represents a significant gap in the available remediation technologies for water contaminated with this particular arsenic species.

To validate the efficacy of ion exchange for hexafluoroarsenate removal in real-world applications, pilot-scale studies have been conducted. In one case study, an optimized treatment procedure for a hexafluoroarsenate-containing surface water was developed using a strong basic anion exchanger. researchgate.net The study highlighted several important technical considerations for the successful implementation of this technology.

One key challenge identified was the potential for microbial activity to form biofilms on the surface of the ion exchange material, which can reduce its efficiency. To mitigate this, the use of pre-filters was found to be an inexpensive and effective option to increase the lifespan of the main ion exchange filters. The study also explored silver impregnation of the ion exchange material as a means to control microbial growth but found it to be unsuitable due to a decrease in the resin's capacity caused by surface covering. researchgate.net

A successful on-site pilot plant demonstrated the capability of the ion exchange process to clean water contaminated with hexafluoroarsenate. In this particular study, 1 kg of ion exchange resin was used to treat 15 m³ of contaminated water over a period of 250 hours. researchgate.net This provides valuable data for the design and scale-up of full-scale water treatment facilities.

Parameter Finding / Recommendation
Biofilm FormationA potential issue that can reduce the efficiency of the ion exchange resin.
Pre-filtersAn inexpensive and effective method to increase the lifespan of the ion exchange filters by minimizing biofilm formation. researchgate.net
Silver ImpregnationFound to be unsuitable for controlling microbial activity as it decreases the resin's capacity. researchgate.net
Pilot-Scale Performance1 kg of ion exchange resin successfully treated 15 m³ of contaminated water in 250 hours. researchgate.net

Investigation of Silver's Role in Remediation Processes (e.g., Silver Impregnation of Ion Exchange Materials)researchgate.net

The impregnation of ion exchange materials with silver, particularly in the form of nanoparticles (AgNPs), has been investigated as a method to enhance remediation processes for various contaminants. While silver's primary and most widely studied role in water treatment is as a potent antimicrobial agent to prevent biofouling of resin beads, research also points to its potential for the direct removal of certain anions from aqueous solutions. mdpi.comresearchgate.net The role of silver in these processes is multifaceted, involving mechanisms that can go beyond simple ion exchange.

In the context of anion behavior, the impregnation of silver into a resin matrix, especially an anion exchange resin, can create a multifunctional material. Studies on analogous systems, such as iodide removal, suggest a synergistic mechanism. mdpi.com In such a system, the positively charged functional groups of the anion exchange resin first attract and concentrate anions from the bulk solution into the resin's pores through electrostatic interactions. mdpi.com Subsequently, the impregnated silver nanoparticles, with their high surface area and reactivity, can interact strongly with the concentrated anions. mdpi.comnih.gov

This interaction can lead to the removal of the anion through several potential pathways:

Precipitation: A primary proposed mechanism for certain anions is precipitation. For example, in the case of iodide, nano-silver particles facilitate the formation of insoluble silver iodide (AgI) precipitates within the resin matrix. mdpi.com A similar mechanism can be inferred for arsenate, where the formation of sparingly soluble silver arsenate (Ag₃AsO₄) could occur, effectively sequestering the arsenate from the water.

Adsorption and Complexation: Silver nanoparticles exhibit a strong affinity for arsenic species. Research on various silver-based nanoadsorbents has demonstrated efficient removal of both arsenite (As(III)) and arsenate (As(V)) from water. nih.govjchr.org The interaction is described as chemical in nature, involving direct adsorption onto the nanoparticle surface or the formation of surface complexes. jchr.org When impregnated into a resin, these nanoparticles act as powerful active sites for arsenic capture.

The effectiveness of silver-based materials for arsenic removal has been quantified in several studies, showcasing high removal percentages under various conditions. While much of this research focuses on silver nanoparticles in other forms (e.g., on fungal biomass or as functionalized nanoadsorbents), the data underscores the potential of silver as an active agent for arsenic remediation. nih.gov

Silver-Based AdsorbentTarget Anion/SpeciesInitial ConcentrationRemoval Efficiency (%)Equilibrium Time
Silver Nanoparticles (Green Synthesized)Arsenic (III)Not Specified86%Not Specified
Carboxylate Functionalized Silver NanoadsorbentArsenic (III)45 mg/L94.16%60 min
Silver Nanoparticles on Carbonized Fungal Cells (SACF)Arsenic (V)Not Specified>93%3.5 h

The introduction of silver into ion exchange materials thus offers a promising pathway for developing advanced remediation technologies. It combines the well-established ion concentration capabilities of resins with the unique reactive and adsorptive properties of silver nanoparticles, creating a material capable of targeting specific anions like arsenate through mechanisms of precipitation and strong surface complexation. mdpi.com

Future Research Directions and Emerging Areas

Exploration of Novel Coordination Architectures and Supramolecular Assemblies

The unique properties of the hexafluoroarsenate (B1215188) anion (AsF₆⁻) as a weakly coordinating anion continue to drive research into new and complex coordination structures with silver(I) ions. Future investigations are anticipated to focus on the design and synthesis of novel coordination polymers and supramolecular assemblies. By employing sophisticated ligand design, researchers aim to control the dimensionality and topology of these structures, ranging from one-dimensional (1D) chains to intricate three-dimensional (3D) frameworks researchgate.net. The choice of ligand plays a critical role in determining the final architecture of these silver(I) coordination networks .

The exploration of mixed-ligand systems is a particularly promising avenue. The self-assembly of different organic ligands with silver salts can lead to the formation of complex polymers with alternating structural motifs and distinct metal coordination environments, such as distorted tetrahedral and trigonal geometries nih.gov. Furthermore, the role of weak interactions, such as hydrogen bonds and π–π stacking, in directing the assembly of these supramolecular structures will be a key area of study acs.org. These investigations may lead to materials with tailored properties for applications in areas like catalysis and materials science. The combination of silver cations with specifically designed organic tectons is expected to yield unique molecular architectures with potential applications in optics, electronics, and magnetism researchgate.net. Research into the construction of 3D supramolecular frameworks through the use of anionic pillars in conjunction with cationic coordination polymer sheets also presents a novel approach to designing advanced materials nih.gov.

Deeper Understanding of Counterion Effects in Highly Reactive Chemical Systems

The hexafluoroarsenate anion is a classic example of a weakly coordinating anion (WCA), which are crucial for stabilizing highly reactive cations and facilitating a wide range of chemical transformations. A significant area of future research will involve gaining a more profound understanding of the subtle effects of counterions like AsF₆⁻ in highly reactive chemical systems. While often considered "innocent" spectator ions, WCAs can have a profound impact on the reactivity and catalytic activity of cationic species acs.org.

Even weakly coordinating anions are involved in dissociation equilibria with cationic species and can form solvated and solvent-separated ion pairs, which influences catalytic processes such as olefin polymerization acs.org. The displacement of the anion by a monomer can be a rate-limiting step, even with bulky anions that have a delocalized negative charge acs.org. Future studies will likely focus on quantifying the coordinating ability of different anions and understanding how ion pairing versus ion coordination affects reaction mechanisms and outcomes . This knowledge is essential for the rational design of more efficient and selective catalysts. The development of novel WCAs and the systematic study of their influence on the properties of resulting compounds will continue to be an active area of research mdpi.com.

Application in Next-Generation Energy Storage Devices and Materials

Silver-based materials are being explored for their potential in high-power energy storage applications researchgate.net. While silver oxide-zinc batteries have been used in specialized applications due to their high energy-to-weight ratio, research into new silver-based battery chemistries is ongoing wikipedia.orgwikipedia.org. Recent reports suggest that silver-based batteries could offer significant advantages over traditional lithium-ion technology, including increased range, faster charging, and a longer lifespan jpost.com.

Advanced Spectroscopic Probes for Interfacial and Solution-Phase Behavior

The study of weakly coordinating anions and their interactions in solution and at interfaces requires sophisticated analytical techniques. Future research will increasingly rely on advanced spectroscopic probes to elucidate the subtle behaviors of ions like silver and hexafluoroarsenate. Spectrophotometric analysis, for example, can be a powerful tool for the quantitative determination of anions, often by reacting them to form a colored compound that absorbs light at a specific wavelength libretexts.org.

For more detailed structural and dynamic information, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. NMR studies can be used to probe ion pairing and coordination effects in solution . By employing coordinatively saturated metal complexes, it is possible to specifically study ion pairing versus ion coordination effects . Vibrational spectroscopy, such as Raman scattering, is another powerful tool for investigating the structural dynamics of materials containing hexafluoroarsenate and related anions, particularly in the solid state and under varying conditions of pressure and temperature jaea.go.jp. These advanced spectroscopic methods will be crucial for understanding the behavior of silver hexafluoroarsenate in complex chemical environments and for developing new materials with desired properties.

Refined Computational Models for Predicting Reactivity, Stability, and Properties in Complex Environments

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. In the context of this compound and other compounds with weakly coordinating anions, refined computational models will play a pivotal role in future research. These models can provide insights into the stability of heterodimers and clusters, which is critical for understanding particle formation and reaction mechanisms copernicus.org.

Quantitative structure-activity/property relationship (QSAR/QSPR) methodologies offer a time- and cost-efficient approach to predict the stability constants of metal-ligand complexes nih.gov. By using three-dimensional descriptors, it is possible to rationalize the factors influencing the stability of metal complexes, such as hydrogen bonding, shape, size, and steric effects nih.gov. Furthermore, computational techniques like Density Functional Theory (DFT) are employed to investigate and model ion pairing and coordination effects . Energy decomposition analyses can also provide valuable theoretical insights into the nature of non-covalent interactions, such as the mechanical bond in pseudorotaxanes, and how they are influenced by counterions mdpi.com. The continued development of more accurate and efficient computational models will be essential for the rational design of new catalysts, materials, and supramolecular assemblies involving this compound.

Investigation of Barocaloric Effects (Related Hexafluoroarsenate Salts)

Solid-state refrigeration based on caloric effects, such as the barocaloric effect (BCE), is a promising and environmentally friendly alternative to traditional vapor-compression cooling researchgate.netqmul.ac.uknih.gov. The barocaloric effect refers to the thermal changes in a solid material induced by the application and removal of hydrostatic pressure harvard.edunih.gov. This effect is particularly pronounced near phase transitions and is associated with a large isothermal entropy change or a large adiabatic temperature change nih.gov.

Recent research has uncovered giant barocaloric effects in sodium hexafluorophosphate (B91526) (NaPF₆) and sodium hexafluoroarsenate (NaAsF₆), which undergo a cubic-to-rhombohedral phase transition near room temperature jaea.go.jpresearchgate.netresearchgate.net. In NaAsF₆, the phase transition temperature changes with pressure at a rate of 310 K/GPa, and the pressure-induced entropy change is approximately 35.6 Jkg⁻¹K⁻¹ jaea.go.jp. This discovery suggests that other hexafluoroarsenate salts, potentially including this compound, could exhibit significant barocaloric properties. Future research in this area will likely involve the systematic investigation of a wider range of hexafluoroarsenate and related salts to identify materials with large, reversible, and tunable barocaloric effects at accessible pressures. The exploration of organic-inorganic hybrid materials and other classes of compounds that exhibit pressure-induced phase transitions is also a promising avenue for discovering new barocaloric materials nih.govharvard.edunih.gov.

Q & A

Basic: What safety protocols are critical when handling silver hexafluoroarsenate in laboratory settings?

Methodological Answer:
Researchers must prioritize personal protective equipment (PPE), including chemically resistant gloves (nitrile or neoprene), face shields, and safety goggles compliant with NIOSH or EN 166 standards . Full-body protective clothing is required to prevent skin exposure. Respiratory protection (e.g., P95/P1 respirators for low exposure; OV/AG/P99 filters for higher risks) should align with workplace hazard assessments . Environmental controls include avoiding drainage contamination and using fume hoods for ventilation. Emergency procedures for inhalation, skin/eye contact, and ingestion involve immediate decontamination (e.g., rinsing with water for 15+ minutes) and medical consultation .

Basic: How is this compound synthesized for crystallographic studies?

Methodological Answer:
A common synthesis involves dissolving AgAsF₆ (0.5 mmol) and ligands like 2-aminopyrimidine (1 mmol) in ammonia solution under stirring. Slow evaporation of ammonia over 5 days yields colorless crystals, which are washed with water, dried under vacuum, and characterized via elemental analysis (C, H, N) and X-ray diffraction (XRD) . Key parameters include reagent stoichiometry, solvent choice (e.g., ammonia for pH control), and crystallization time. Yield optimization (73% in one study) requires controlled evaporation rates and temperature (e.g., 293 K) .

Advanced: How can discrepancies in Ag–N bond lengths of silver(I)-hexafluoroarsenate complexes be resolved?

Methodological Answer:
Contradictions in reported Ag–N bond lengths (e.g., 2.112 Å vs. longer values in prior studies) require multi-technique validation:

  • XRD refinement: Use software like SHELXTL and PLATON to assess thermal displacement parameters and occupancy rates, ensuring data collection at high resolution (e.g., θmax = 54.98°) .
  • Comparative analysis: Cross-reference with analogous complexes (e.g., Ag–N in pyridine derivatives) to identify ligand-specific geometric distortions.
  • Computational modeling: Density functional theory (DFT) can predict bond lengths and assess crystallographic data reliability .

Advanced: What strategies mitigate decomposition risks of AgAsF₆ under thermal or photolytic stress?

Methodological Answer:
Stability studies should:

  • Monitor decomposition: Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures and evolved gases (e.g., AsF₃ or HF).
  • Control storage: Store AgAsF₆ in inert, anhydrous environments (argon gloveboxes) at ≤4°C to prevent hydrolysis or oxidation .
  • Photolytic testing: Expose samples to UV-vis light in controlled reactors, analyzing degradation via infrared (IR) spectroscopy for As–F bond integrity .

Basic: What analytical techniques confirm the purity and structure of AgAsF₆ complexes?

Methodological Answer:

  • Elemental analysis: Verify C/H/N ratios (deviation <0.4% from theoretical values) to confirm ligand incorporation .
  • XRD: Resolve crystal symmetry (e.g., triclinic P1 space group) and atomic coordinates (Tables 2–3 in ).
  • Spectroscopy: Use Raman/IR to identify AsF₆⁻ vibrational modes (~650–700 cm⁻¹) and Ag–ligand interactions .
  • Thermal analysis: Differential scanning calorimetry (DSC) detects phase transitions or decomposition events .

Advanced: How do solvent systems influence AgAsF₆ reactivity in coordination chemistry?

Methodological Answer:

  • Solvent polarity: Polar solvents (e.g., ammonia) enhance Ag⁺ solvation, favoring linear coordination geometries (e.g., Ag–N bonds in 2-aminopyrimidine complexes) .
  • pH effects: Basic conditions (e.g., NH₃) deprotonate ligands, stabilizing Ag(I) centers. Acidic media may protonate AsF₆⁻, risking HF release .
  • Kinetic studies: Monitor reaction rates via UV-vis or NMR to correlate solvent dielectric constants with complexation efficiency .

Advanced: What environmental exposure controls are mandated for AgAsF₆ waste disposal?

Methodological Answer:

  • Neutralization: Treat aqueous waste with calcium hydroxide to precipitate arsenic species, followed by filtration and EPA-compliant disposal .
  • Containment: Use double-walled containers labeled with UN 6.1 hazard codes (arsenic compounds) for transport .
  • Regulatory compliance: Adhere to TSCA (US) or REACH (EU) guidelines for arsenic-containing waste, including mandatory toxicity testing .

Advanced: How can in situ characterization techniques elucidate AgAsF₆ behavior in electrochemical systems?

Methodological Answer:

  • In situ XRD: Track structural changes during battery cycling (e.g., Ag deposition/stripping in non-aqueous electrolytes) .
  • Electrochemical impedance spectroscopy (EIS): Measure ionic conductivity of AgAsF₆-based electrolytes, correlating with AsF₆⁻ mobility .
  • Scanning electron microscopy (SEM): Image electrode surfaces post-cycling to identify Ag dendrite formation or electrolyte decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.